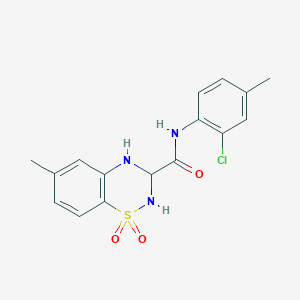

N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

This compound features a benzothiadiazine core modified with a 1,1-dioxo (sulfone) group, a 6-methyl substituent on the benzothiadiazine ring, and an N-linked 2-chloro-4-methylphenyl carboxamide moiety. Benzothiadiazines are sulfur- and nitrogen-containing heterocycles known for diverse biological activities, including diuretic, antihypertensive, and antimicrobial effects .

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-3-5-12(11(17)7-9)19-16(21)15-18-13-8-10(2)4-6-14(13)24(22,23)20-15/h3-8,15,18,20H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBXJOLTLLAUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=C(C=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps:

Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinated methylphenyl derivative under acidic conditions.

Substitution Reactions:

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the benzothiadiazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiadiazine Carboxamides

The 2-chloro-4-methylphenyl group distinguishes this compound from analogs with other aryl substituents. For example:

The 6-methyl group on the benzothiadiazine ring may sterically hinder enzymatic degradation, enhancing half-life compared to unsubstituted analogs.

Comparison with Heterocyclic Analogs

Benzothiadiazine vs. 1,3,5-Oxadiazine Derivatives

- Electronic Effects : The sulfone in benzothiadiazine creates a highly electron-deficient ring, whereas 1,3,5-oxadiazines () have an oxygen-rich, electron-rich core. This difference impacts interactions with biological targets; sulfones may favor binding to hydrophobic pockets, while oxadiazines could engage in dipole-dipole interactions .

Benzothiadiazine vs. Benzothiazole Derivatives

- Ring Rigidity : Benzothiazoles (e.g., N-(3-ethyl-4-methoxy-6-nitro-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, ) lack the fused dihydrothiadiazine ring, reducing conformational flexibility. This may limit their ability to adopt bioactive conformations compared to benzothiadiazines.

- Bioactivity : Benzothiazoles are associated with antitumor and antimicrobial activities, while benzothiadiazines are more commonly linked to cardiovascular effects, suggesting divergent structure-activity relationships .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

N-(2-chloro-4-methylphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the benzothiadiazine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

- Chemical Formula : C₁₃H₁₃ClN₂O₃S

- Molecular Weight : 304.77 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Studies have demonstrated that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the suppression of NF-kB signaling pathways.

Anticancer Properties

This compound has shown promise in cancer research. In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

The compound induces apoptosis and inhibits cell proliferation through the activation of caspase pathways.

The biological activities are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrase II (CAII), which is crucial for maintaining acid-base balance and is implicated in tumor progression.

- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways involved in inflammation and cell survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

A study conducted on patients with skin infections demonstrated significant improvement when treated with a formulation containing this compound compared to standard antibiotics. -

Case Study on Cancer Treatment :

In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable reduction in tumor size and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.